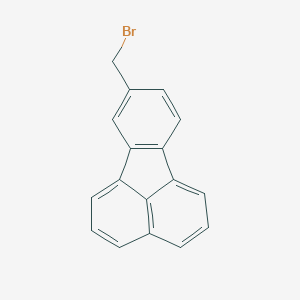

8-Bromomethylfluoranthene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126831-76-3 |

|---|---|

Molecular Formula |

C17H11Br |

Molecular Weight |

295.2 g/mol |

IUPAC Name |

8-(bromomethyl)fluoranthene |

InChI |

InChI=1S/C17H11Br/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9H,10H2 |

InChI Key |

SWVYPQSQKJOARK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CBr |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CBr |

Other CAS No. |

126831-76-3 |

Synonyms |

8-BROMOMETHYLFLUORANTHENE |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 8 Bromomethylfluoranthene

Retrosynthetic Analysis of 8-Bromomethylfluoranthene

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For this compound, this approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The key disconnection would be the carbon-bromine bond of the bromomethyl group, leading to an 8-methylfluoranthene (B3342405) precursor. Further disconnection of the methyl group from the fluoranthene (B47539) core suggests a Friedel-Crafts type reaction or a coupling reaction involving a suitable fluoranthene derivative and a methylating agent. This process helps in identifying potential synthetic routes and the necessary reagents.

Another strategic disconnection involves breaking the bonds of the fluoranthene skeleton itself. This could lead to precursors like 1,8-dihalogenated naphthalenes and appropriately substituted benzene (B151609) derivatives, which can then be coupled to form the fluoranthene core. This approach is particularly useful for introducing substituents at specific positions on the fluoranthene ring system.

Direct Halomethylation Approaches to Fluoranthene Derivatives

Direct halomethylation, specifically bromomethylation, of the parent fluoranthene molecule presents a challenge due to the multiple reactive sites on the aromatic core. Such reactions often lead to a mixture of isomers, making the isolation of the desired this compound difficult. The reactivity of the different positions on the fluoranthene nucleus towards electrophilic substitution is not highly selective, which complicates direct functionalization.

While direct halomethylation of some polycyclic aromatic hydrocarbons is a known transformation, its application to fluoranthene for the specific synthesis of the 8-bromo-methyl derivative is not a preferred method due to the lack of regioselectivity. Researchers have explored various reaction conditions, including different Lewis acid catalysts and bromomethylating agents, but achieving high yields of a single isomer remains a significant synthetic hurdle.

Strategic Precursor Synthesis and Subsequent Bromomethylation

A more controlled and widely adopted strategy for the synthesis of this compound involves the initial preparation of a specifically substituted fluoranthene precursor, followed by the introduction of the bromomethyl group.

Synthesis of Fluoranthene Derivatives for Subsequent Bromomethylation

The synthesis of appropriately functionalized fluoranthene derivatives is a critical step. One common approach is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of a 1,8-dihalogenated naphthalene (B1677914), such as 1,8-diiodonaphthalene (B175167) or 1,8-dibromonaphthalene, with a suitably substituted arylboronic acid. nih.govnih.gov This method allows for the regioselective introduction of various functional groups onto what will become the benzene part of the fluoranthene molecule. beilstein-journals.orgnih.gov

For instance, reacting 1,8-diiodonaphthalene with a boronic acid containing a methyl group at the desired position can lead to a methyl-substituted fluoranthene. This precursor is then ready for the subsequent bromomethylation step. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. nih.govnih.gov

Site-Specific Bromomethylation Reactions

Once a fluoranthene derivative with a methyl group at the 8-position is obtained, the next step is the site-specific bromination of this methyl group. This is typically achieved through a radical bromination reaction. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and a suitable solvent like carbon tetrachloride or cyclohexane.

The reaction proceeds via a free radical mechanism where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is activated due to its position on the aromatic ring. The resulting benzylic radical then reacts with another molecule of NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction. This method is generally efficient and provides good yields of the target compound.

Catalytic Approaches in Fluoranthene Scaffold Construction

Modern synthetic chemistry has seen a surge in the use of catalytic methods to construct complex molecular architectures, and the synthesis of fluoranthenes is no exception.

Palladium-Catalyzed C-H Functionalization for Annulative π-Extension

A powerful and atom-economical approach for the synthesis of fluoranthene derivatives involves the palladium-catalyzed C-H functionalization for annulative π-extension. beilstein-journals.org This method allows for the direct coupling of 1,8-dihalonaphthalenes with arenes through the activation of C-H bonds, leading to the formation of the fluoranthene skeleton in a single step. nih.gov

Tandem Suzuki-Miyaura and Intramolecular C-H Arylation for Fluoranthene Derivatives

A significant advancement in the synthesis of substituted fluoranthenes is a catalytic method that combines a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation in a tandem reaction sequence. acs.orgnih.gov This approach effectively builds the fluoranthene skeleton from more straightforward precursors.

The process starts with a substrate like 1,8-diiodonaphthalene, which reacts with a substituted arylboronic acid. nih.gov The key to the successful synthesis of the fluoranthene structure, rather than just a monoarylation product, is the choice of catalyst. While catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) primarily yield the monoarylation product, nih.gov [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) has proven effective for the complete tandem transformation. nih.govacs.org

This reaction sequence has been successfully implemented using both homogeneous and heterogeneous catalysis. nih.gov The homogeneous system uses Pd(dppf)Cl₂, while a heterogeneous system employs reduced graphene oxide (rGO)-CuPd nanocatalysts. acs.orgacs.org Both systems exhibit high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid, leading to good product yields. acs.orgnih.gov

The reaction between 1,8-diiodonaphthalene and various arylboronic acids demonstrates the versatility of this method.

Table 1: Tandem Suzuki-Miyaura and Intramolecular C-H Arylation Reaction Data

| Arylboronic Acid Reactant | Catalyst System | Yield |

|---|---|---|

| 4-Fluorophenylboronic acid | Homogeneous (Pd(dppf)Cl₂) | Good |

| Phenylboronic acid | Homogeneous (Pd(dppf)Cl₂) | 78% |

| 4-Methylphenylboronic acid | Homogeneous (Pd(dppf)Cl₂) | 75% |

| 4-Methoxyphenylboronic acid | Homogeneous (Pd(dppf)Cl₂) | 72% |

| 4-Trifluoromethylphenylboronic acid | Homogeneous (Pd(dppf)Cl₂) | 65% |

| Various Arylboronic Acids | Heterogeneous (rGO-CuPd) | Good |

Data sourced from studies on tandem reactions for fluoranthene synthesis. acs.orgnih.gov

Non-Pyrolytic Synthetic Routes to Fluoranthene and Related Polycyclic Aromatic Hydrocarbons

While high-temperature pyrolysis is a common method for forming PAHs, non-pyrolytic routes offer alternative pathways that can provide greater control and avoid harsh conditions. nih.govkaimosi.com These methods are crucial for synthesizing complex or sensitive fluoranthene derivatives.

One notable non-pyrolytic approach involves the reductive coupling of functionalized fluoranthenes. For instance, corannulene (B50411), a bowl-shaped PAH, has been synthesized in high yields (70-75%) through the reductive coupling of tetrakis(dibromomethyl)fluoranthene using a combination of vanadium(III) chloride and lithium aluminum hydride. kaimosi.com This demonstrates a powerful non-pyrolytic strategy starting from a pre-formed fluoranthene core.

Another non-pyrolytic strategy is the use of cycloaddition reactions. The synthesis of 8,9-diazafluoranthene derivatives, for example, can be achieved via a [2+4] cycloaddition between 1,2,4,5-tetrazines and acenaphthylene, forming the diazafluoranthene core without high-temperature pyrolysis. uzh.ch

Furthermore, the acylation of fluoranthene with reagents like 2-bromobenzoyl chloride can produce key intermediates such as 8-(2-bromobenzoyl)-fluoranthene. tandfonline.com While this intermediate is often used in subsequent pyrolytic steps (Flash Vacuum Pyrolysis) to create indeno-annulated PAHs, its synthesis is a non-pyrolytic functionalization of the fluoranthene ring system. tandfonline.com These non-pyrolytic methods are essential for creating a diverse range of fluoranthene-based structures. kaimosi.com

Scalability and Efficiency Considerations in this compound Synthesis

The practical application of any synthetic route depends on its scalability and efficiency. For the synthesis of this compound and its derivatives, several factors are critical for transitioning from laboratory-scale experiments to larger-scale production.

Broader lessons on scalability can be drawn from the kilogram-scale synthesis of corannulene, a complex PAH derived from fluoranthene precursors. uzh.ch Key strategies for scaling up include:

Process Optimization: Minimizing the quantities of solvents and reagents is crucial. The large-scale corannulene synthesis significantly reduced the volume of materials compared to initial gram-scale methods. uzh.ch

Reagent Selection: Replacing toxic and costly reagents is a priority. For example, the corannulene synthesis was improved by finding alternatives to toxic substances like selenium dioxide and dioxane. uzh.ch

Purification Methods: Moving away from time-consuming and solvent-heavy techniques like column chromatography is essential for large-scale production. Developing alternative purification strategies, such as optimized crystallization or extraction, is key. uzh.ch

These principles of catalyst reusability, waste reduction, and process simplification are directly applicable to the efficient and scalable synthesis of specialized compounds like this compound.

Reactivity Profiles and Chemical Transformations of 8 Bromomethylfluoranthene

Mechanistic Insights into Electrophilic and Nucleophilic Substitutions at the Bromomethyl Moiety

The primary site of reactivity on 8-bromomethylfluoranthene is the bromomethyl group. The carbon atom of the CH₂Br group is electrophilic due to the electron-withdrawing nature of the bromine atom, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions, where the bromine atom, a good leaving group, is displaced by a variety of nucleophiles. researchgate.net These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nucleophile's strength.

Sₙ2 Mechanism: A strong nucleophile will attack the electrophilic carbon in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. dalalinstitute.comchemguide.co.uk This backside attack is facilitated by the simultaneous departure of the bromide ion. dalalinstitute.com

Sₙ1 Mechanism: In the presence of a polar, protic solvent and a weaker nucleophile, the reaction may proceed through an Sₙ1 mechanism. This involves the initial, slow ionization of the C-Br bond to form a relatively stable benzylic-type carbocation, which is then rapidly attacked by the nucleophile. chemguide.co.uk

Electrophilic Substitution: While the bromomethyl group itself is the primary site for nucleophilic attack, the fluoranthene (B47539) ring system can undergo electrophilic aromatic substitution. savemyexams.comuomustansiriyah.edu.iqmasterorganicchemistry.com The presence of the electron-withdrawing bromomethyl group would deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. However, reactions directly at the bromomethyl moiety are predominantly nucleophilic in nature.

Carbocation Stability and Formation Dynamics in Halomethylated Fluoranthenes

The potential for this compound to react via an Sₙ1 mechanism is intrinsically linked to the stability of the resulting carbocation, the fluoranthen-8-ylmethyl cation. The formation of this intermediate is the rate-determining step in such a pathway. chemguide.co.uk

The stability of this carbocation is significantly enhanced by the adjacent fluoranthene ring system. The positive charge on the benzylic-type carbon can be delocalized across the extensive π-electron system of the polycyclic aromatic core through resonance. This delocalization distributes the positive charge over multiple carbon atoms, thereby stabilizing the intermediate. A reaction involving protonation at the C(8) position of a substituted fluoranthene has been observed to form a stable carbocation, illustrating the capacity of the fluoranthene system to stabilize positive charge. researcher.life This is analogous to the stability observed in benzylic carbocations, which are well-known to be more stable than simple alkyl carbocations due to resonance. The extended conjugation provided by the fluoranthene moiety offers even greater stabilization than a single benzene (B151609) ring.

Table 1: Factors Influencing Carbocation Stability

| Factor | Description | Relevance to Fluoranthen-8-ylmethyl Cation |

| Resonance | Delocalization of the positive charge over an adjacent π-system. | The primary stabilizing factor. The charge is spread across the entire fluoranthene aromatic system. |

| Inductive Effect | Electron-donating groups attached to the carbocation center can help stabilize the positive charge. | The large aromatic system provides some inductive stabilization. |

| Hybridization | The carbocation carbon is sp² hybridized, with a planar geometry allowing for optimal overlap with the aromatic π-orbitals. | The planar structure of the carbocation facilitates effective resonance stabilization. |

Derivatization Reactions of this compound

The reactivity of the bromomethyl group makes this compound a versatile precursor for a wide range of derivatives, enabling the construction of complex and functional molecules.

Synthesis of Corannulene-Core Systems and Buckybowls

A significant application of fluoranthene derivatives, including those related to this compound, is in the synthesis of non-planar polycyclic aromatic hydrocarbons known as "buckybowls," with corannulene (B50411) being the archetypal example. msstate.edu These bowl-shaped molecules are fragments of fullerenes and possess unique structural and electronic properties. uzh.ch

Syntheses often involve intramolecular or intermolecular coupling reactions of functionalized fluoranthenes. For instance, reductive coupling of poly(bromomethyl)fluoranthene derivatives using low-valent metals like titanium or vanadium is a key strategy for forming the strained ring systems characteristic of buckybowls. msstate.edukaimosi.com While direct use of this compound is not explicitly detailed in the provided results, analogous structures like 1,6,7,10-tetrakis(bromomethyl)fluoranthene serve as crucial precursors for corannulene synthesis, highlighting the importance of the bromomethyl-fluoranthene motif in this area of research. msstate.edumolaid.com

Coupling Reactions for Extended π-Conjugated Architectures

The carbon-bromine bond in this compound can participate in various transition-metal-catalyzed cross-coupling reactions to build larger, π-conjugated systems. These materials are of great interest for applications in organic electronics.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org this compound could, after conversion to a boronic acid or ester derivative, be coupled with various aryl or vinyl halides. Conversely, it can act as the halide partner in couplings with other organoboron reagents to install the fluoranthenylmethyl moiety into larger structures. rsc.orgscirp.org

Ullmann Coupling: This copper-catalyzed reaction is traditionally used for the homocoupling of aryl halides to form biaryls, but can also be used for cross-coupling. operachem.comsci-hub.sebeilstein-journals.org Derivatives of this compound could potentially undergo Ullmann-type reactions to form dimeric structures or other extended aromatic systems. rsc.orgmdpi.com

These coupling strategies allow for the rational design and synthesis of complex molecules where the fluoranthene core's electronic properties are integrated into a larger conjugated framework.

Conversion to Other Functional Groups (e.g., Alcohols, Thiols)

The bromomethyl group is a versatile handle that can be readily converted into other important functional groups through nucleophilic substitution.

Synthesis of Alcohols: The corresponding alcohol, (fluoranthen-8-yl)methanol, can be prepared by reacting this compound with a hydroxide (B78521) source, such as aqueous potassium hydroxide, via a nucleophilic substitution reaction. chemguide.co.uksavemyexams.com

Synthesis of Thiols: The synthesis of (fluoranthen-8-yl)methanethiol can be achieved by reacting this compound with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. This follows a standard Sₙ2 pathway for converting alkyl halides to thiols.

Table 2: Representative Derivatization Reactions

| Starting Material | Reagent(s) | Product Functional Group | Reaction Type |

| This compound | KOH (aq) | Alcohol (-CH₂OH) | Nucleophilic Substitution |

| This compound | 1. Thiourea, 2. NaOH | Thiol (-CH₂SH) | Nucleophilic Substitution |

| This compound | NaCN | Nitrile (-CH₂CN) | Nucleophilic Substitution |

| Poly(bromomethyl)fluoranthene | Ti(0) or V(III) | Fused Aromatic Rings | Reductive Coupling |

Advanced Characterization Techniques for 8 Bromomethylfluoranthene and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the complex structures of fluoranthene (B47539) derivatives. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal distinct features of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ethernet.edu.et For 8-Bromomethylfluoranthene, both ¹H and ¹³C NMR provide critical data regarding the arrangement of atoms.

In ¹H NMR spectroscopy, the chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the electronic environment and connectivity of protons. The aromatic region of the spectrum for a fluoranthene core is typically complex, with protons appearing in the range of δ 7.0–8.6 ppm. nih.govrsc.org The key diagnostic signal for this compound is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. This signal is expected to appear in a distinct region, shifted downfield due to the influence of the aromatic ring and the electronegative bromine atom.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. ethz.ch A proton-decoupled ¹³C NMR spectrum of this compound would show a unique signal for each non-equivalent carbon atom. bhu.ac.in The fluoranthene core typically exhibits signals in the aromatic region (δ 120-145 ppm). nih.govacs.org The carbon of the bromomethyl group would have a characteristic chemical shift, distinguishable from the sp²-hybridized carbons of the aromatic system. The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. udel.edu

Detailed research on related fluoranthene derivatives provides insight into the expected spectral data.

Interactive Table 1: Representative NMR Data for Fluoranthene Derivatives

| Compound | Technique | Solvent | Chemical Shift (δ, ppm) and Description |

| Fluoranthene-8-carboxamide acs.org | ¹H NMR (400 MHz) | DMSO-d₆ | 8.58 (1H, dd), 8.22 (1H, d), 8.19 (1H, d), 8.14 (1H, dd), 8.09 (1H, br s), 8.04–8.00 (2H, m), 7.98 (1H, dd), 7.78–7.74 (2H, m), 7.45 (1H, br s) |

| Fluoranthene-8-carboxamide acs.org | ¹³C NMR (100 MHz) | DMSO-d₆ | 167.9, 141.1, 138.6, 135.6, 135.3, 133.6, 131.9, 129.6, 128.43, 128.37, 127.5, 127.23, 127.17, 121.7, 121.4, 121.1 |

| 7,9-Bis(trifluoromethyl)fluoranthene nih.gov | ¹H NMR (400 MHz) | CDCl₃ | 8.36 (1H, d), 8.30 (1H, s), 8.05 (1H, d), 8.01 (1H, d), 7.98 (1H, d), 7.93 (1H, s), 7.77–7.69 (2H, m) |

| 7,9-Bis(trifluoromethyl)fluoranthene nih.gov | ¹³C NMR (100 MHz) | CDCl₃ | 141.9, 134.0, 132.9, 132.6, 130.1, 129.3, 128.8, 128.1, 126.6 (q), 125.4, 122.7, 121.7–121.5 (m), 121.3–121.2 (m) |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. ncats.io Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy (typically to the third or fourth decimal place). youtube.com

For this compound, the molecular formula is C₁₇H₁₁Br. nih.gov HRMS analysis provides an experimental mass that can be compared to the calculated theoretical mass. This high level of accuracy helps to distinguish the target compound from other molecules that might have the same nominal mass but different elemental formulas. youtube.com The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

Interactive Table 2: HRMS Data for this compound and a Derivative

| Compound | Molecular Formula | Calculated Mass [M] | Measured Mass [M] | Technique |

| This compound | C₁₇H₁₁Br | 294.0071 (for ⁷⁹Br) / 296.0050 (for ⁸¹Br) | Data not available in sources | HRMS |

| 7,9-Bis(trifluoromethyl)fluoranthene nih.gov | C₁₈H₈F₆ | 338.0536 | 338.0532 | HRMS (APCI⁻) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). msu.edumsu.edu For polycyclic aromatic hydrocarbons like fluoranthene, the extensive π-conjugated system gives rise to characteristic absorption spectra. utoronto.ca

The UV-Vis spectrum of fluoranthene and its derivatives typically shows multiple absorption bands in the range of 200–400 nm. utoronto.caresearchgate.net These absorptions are due to π → π* transitions within the aromatic system. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the structure of the molecule, including the nature and position of substituents. Extending the conjugation generally leads to a bathochromic shift (a shift to longer wavelengths). utoronto.ca The spectrum provides a characteristic fingerprint for the fluoranthene chromophore.

Interactive Table 3: Typical UV-Vis Absorption Data for Fluoranthene Systems

| Compound/System | λₘₐₓ (nm) | Solvent | Comments |

| Fluoranthene optica.org | Multiple bands | Various organic solvents | Exhibits characteristic structured absorption bands typical for PAHs. |

| Polyaryl-substituted fluoranthenes researchgate.net | ~365 nm (Excitation) | Not specified | Used in the study of photophysical properties. researchgate.net |

| Benzene (B151609) msu.edu | 180, 200, 254 | Not specified | Included for comparison of a basic aromatic system. msu.edu |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The resulting spectrum provides a unique "fingerprint" for the compound. vscht.cz

For this compound, the IR spectrum would be dominated by signals corresponding to its aromatic and alkyl halide components. Key expected absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

Aliphatic C-H stretching: From the -CH₂- group, expected just below 3000 cm⁻¹. vscht.cz

C-H bending: Out-of-plane (oop) bending vibrations for the aromatic hydrogens appear in the 675-900 cm⁻¹ region and are diagnostic of the substitution pattern. utoronto.ca

C-Br stretching: This vibration typically appears in the lower frequency region of the spectrum, generally between 500 and 690 cm⁻¹.

Interactive Table 4: Representative IR Absorption Data for Fluoranthene Derivatives

| Compound | Characteristic Absorption Bands (cm⁻¹) | Functional Group Assignment |

| Fluoranthene nih.gov | 3051, 1454, 1439, 826, 774, 747 | Aromatic C-H stretch, C=C stretch, C-H bending |

| Fluoranthene-8-carboxamide acs.org | 3410, 3189, 1649, 1610, 1435, 821, 770 | N-H stretch, C=O stretch, Aromatic C=C stretch, C-H bending |

| 7,9-Bis(trifluoromethyl)fluoranthene nih.gov | 1583, 1444, 1357, 1299, 1161, 1119 | Aromatic C=C stretch, C-F stretch |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uzh.ch This method involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density throughout the crystal, allowing for the construction of a detailed molecular model.

For a molecule like this compound or its derivatives, a successful single-crystal X-ray analysis would provide definitive proof of its structure. It would confirm the connectivity of the atoms, including the position of the bromomethyl substituent on the fluoranthene core. Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles. This information is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking, which is common in polycyclic aromatic systems and influences the material's bulk properties. While a specific crystal structure for this compound was not found in the consulted sources, the technique has been applied to numerous complex organic molecules, including derivatives of fluoranthene. ethz.chuzh.ch

Computational Chemistry and Theoretical Investigations of 8 Bromomethylfluoranthene Systems

Electronic Structure Calculations for Reactivity and Stability

Electronic structure calculations are fundamental to predicting the chemical behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide information about electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap) and PM3 (Parametrized Model 3), offer a computationally less intensive alternative to ab initio methods for exploring the potential energy surfaces of large molecules like 8-bromomethylfluoranthene. These methods use parameters derived from experimental data to simplify the complex calculations of electron-electron interactions.

For a molecule such as this compound, semi-empirical methods would be valuable for:

Mapping Reaction Coordinates: Investigating the energy changes that occur as the bromomethyl group rotates or as the molecule approaches a reactant.

Identifying Stable Conformers: Determining the most stable three-dimensional arrangements of the atoms in the molecule.

Estimating Heats of Formation: Providing an approximation of the energy released or absorbed upon the formation of the molecule from its constituent elements.

While these methods are generally less accurate than higher-level theoretical approaches, they are highly efficient for screening a large number of possible structures and reaction pathways, thereby providing a qualitative overview of the system's energy landscape.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP functional is a commonly used hybrid functional for such studies.

For this compound, DFT calculations would be instrumental in understanding:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In fluoranthene (B47539) derivatives, the HOMO and LUMO are typically delocalized π-orbitals. rsc.org The introduction of a bromomethyl group at the 8-position would be expected to influence the energies and localizations of these frontier orbitals, thereby affecting its chemical reactivity and electronic properties.

Photophysical Properties: Time-dependent DFT (TD-DFT) is a powerful extension of DFT for studying the excited states of molecules. researchgate.net It can be used to predict absorption and emission spectra, as well as quantum yields. researchgate.netresearchgate.net For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, the wavelengths of light it would absorb, and its fluorescence properties. researchgate.net The substitution pattern on the fluoranthene core is known to significantly influence these properties. researchgate.net

Below is a representative table of photophysical data for some fluoranthene derivatives, illustrating the types of information that can be obtained through a combination of experimental and computational studies.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| FOH | ~400 | ~450 | ~30% |

| FSH | ~400 | ~447 | ~61% |

| Data for FOH (ethyl alcohol appended to fluoranthene) and FSH (ethanethiol appended to fluoranthene) in THF solution. rsc.org |

Reaction Pathway Modeling and Mechanistic Studies

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely pathways a reaction will follow.

For this compound, mechanistic studies could focus on:

Nucleophilic Substitution Reactions: The bromomethyl group is a reactive site susceptible to nucleophilic attack. Theoretical calculations could model the reaction pathway of, for example, substitution of the bromine atom by various nucleophiles, determining the activation energy and the structure of the transition state.

Atmospheric Oxidation: The atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene can be initiated by radicals such as OH. bohrium.com Computational studies on the atmospheric oxidation of fluoranthene have shown that the reaction proceeds through the formation of various oxygenated products. bohrium.com A similar approach could be applied to this compound to predict its atmospheric fate and potential transformation products.

Synthesis Reactions: The synthesis of fluoranthene derivatives often involves complex, multi-step reactions. acs.orgacs.org Computational chemistry can be used to understand the mechanism of these reactions, rationalize observed product distributions, and even predict the feasibility of new synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function and reactivity. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Conformational Analysis: For this compound, a key conformational feature would be the orientation of the bromomethyl group relative to the plane of the fluoranthene ring system. While the fluoranthene core is largely planar, rotation around the bond connecting the methylene (B1212753) group to the aromatic ring can lead to different conformers. DFT and even semi-empirical methods can be used to calculate the relative energies of these conformers and the energy barriers to their interconversion. The structures of various fluoranthene derivatives have been investigated using DFT to understand the influence of substituents on their geometry. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved picture of a molecule's motion. By solving Newton's equations of motion for the atoms in the system, MD can simulate the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological macromolecule. While computationally intensive, MD simulations can reveal information about:

Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and reactivity.

Flexibility and Dynamics: The range of motion accessible to the bromomethyl group and the flexibility of the entire molecule.

Interactions with other molecules: How this compound might bind to a receptor or interact with other molecules in its environment.

Applications of 8 Bromomethylfluoranthene in Advanced Materials Science and Engineering

Precursor for Curved Polycyclic Aromatic Hydrocarbons (Buckybowls)

Curved polycyclic aromatic hydrocarbons, often referred to as "buckybowls," are bowl-shaped molecules that represent fragments of fullerenes. Their unique curved π-surface imparts distinct electronic, optical, and self-assembly properties. The synthesis of these complex, non-planar structures often relies on the strategic assembly and cyclization of functionalized planar PAHs.

While direct synthesis routes starting from 8-Bromomethylfluoranthene are not extensively detailed in foundational literature, its role can be inferred from established synthetic strategies for buckybowls and other curved PAHs. The bromomethyl group serves as a highly reactive handle for carbon-carbon bond formation. In principle, this compound can be utilized in multi-step synthetic sequences involving reactions such as Suzuki, Sonogashira, or Wittig couplings to build up larger, sterically crowded superstructures. Subsequent intramolecular cyclodehydrogenation reactions (e.g., Scholl reactions) can then be employed to "zip up" the planar precursors, forcing them into a curved, bowl-shaped geometry due to induced strain. The fluoranthene (B47539) core itself, with its inherent five- and six-membered ring fusion, provides a foundational element of non-planarity that can be extended and exaggerated through strategic derivatization and annulation facilitated by the bromomethyl group.

Building Block for Functional Organic Materials and Polymers

The reactivity of the bromomethyl group makes this compound an excellent building block for incorporation into a variety of functional organic materials and polymers. This versatility allows for the synthesis of materials with tailored properties for specific applications in electronics and sensor technology.

Star polymers, which consist of multiple linear polymer chains linked to a central core, exhibit unique physical properties compared to their linear analogues, such as lower viscosity and higher functionality. nih.gov The synthesis of star polymers can be broadly categorized into two main strategies: "arm-first" and "core-first". researchmap.jp

In a "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer chains. A molecule like this compound, or more complex multi-bromomethylated fluoranthene derivatives, can serve as the central core. The bromomethyl group can be converted into an initiating site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, the bromine atom can act as the initiator for the polymerization of vinyl monomers, leading to the formation of a star polymer with a fluorescent fluoranthene core and multiple polymer arms radiating outwards. This approach is conceptually similar to the use of other halogenated aromatic compounds, such as poly[p-(halogenmethyl)styrene], as cores for star polymers. researchgate.net

Table 1: Common Methods for Star Polymer Synthesis

| Synthesis Method | Description | Role of this compound Derivative |

|---|---|---|

| Core-First | Polymer chains grow outwards from a multifunctional initiator core. | The fluoranthene derivative acts as the central core from which polymer arms are initiated. |

| Arm-First | Pre-synthesized linear polymer chains ("living" polymers) are attached to a multifunctional linking agent. | A multi-functionalized fluoranthene derivative could act as the linking agent to couple the polymer arms. |

Fluoranthene and its derivatives are known for their fluorescent properties, making them attractive candidates for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). bldpharm.com The performance of these devices is highly dependent on the electronic properties of the materials used in the emissive layer. mdpi.com this compound serves as a key intermediate for synthesizing more complex fluoranthene-based molecules with tailored optoelectronic characteristics.

The bromomethyl group can be readily converted into other functional groups through nucleophilic substitution or used as a coupling point in cross-coupling reactions. This allows for the attachment of various electron-donating or electron-accepting moieties to the fluoranthene core. For example, attaching electron-donating groups like carbazole (B46965) or triphenylamine (B166846) can raise the Highest Occupied Molecular Orbital (HOMO) energy level, while attaching electron-accepting groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This tuning of the frontier molecular orbitals is crucial for controlling the emission color and improving charge injection/transport properties in OLEDs. nih.govenergy.gov Research has shown that creating donor-acceptor (D-A) systems within a single molecule can lead to materials with properties like Thermally Activated Delayed Fluorescence (TADF), which can significantly enhance the efficiency of OLEDs. nih.gov

Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and robust structures, built from organic monomers linked by strong covalent bonds. researchgate.net These features make them suitable for applications in gas storage, separation, and catalysis. The rigid and planar structure of the fluoranthene unit makes it an excellent building block for creating robust, porous frameworks.

This compound can be used as a monomer or cross-linker in the synthesis of POPs. For instance, through self-condensation reactions or co-polymerization with other multifunctional monomers under conditions like Friedel-Crafts alkylation, the bromomethyl groups can form stable methylene (B1212753) bridges, creating a highly cross-linked, porous network. The incorporation of the fluoranthene moiety into the polymer backbone can impart fluorescence to the resulting POP, making it potentially useful for chemical sensing applications. morressier.com The porous nature of the material allows analytes to diffuse into the framework, where they can interact with the fluoranthene units and cause a detectable change in the fluorescence emission (e.g., quenching or enhancement).

Strategies for Tuning Photophysical and Electronic Properties via Derivatization

The intrinsic photophysical and electronic properties of the fluoranthene core can be precisely controlled through chemical derivatization, for which this compound is a prime starting material. The goal of such derivatization is to modulate the HOMO-LUMO energy gap, fluorescence quantum yield, and charge carrier mobility.

The introduction of substituents via the bromomethyl handle can have profound effects on the molecule's electronic structure. As discussed, attaching electron-donating or electron-withdrawing groups is a common strategy to tune the emission wavelength. For example, a bathochromic (red) shift in the emission spectrum is often observed when strong donor groups are conjugated to the aromatic core, effectively narrowing the HOMO-LUMO gap. researchgate.net

Table 2: Effect of Derivatization on Photophysical Properties

| Derivatization Strategy | Property Affected | Desired Outcome for Optoelectronics |

|---|---|---|

| Attaching electron-donating groups (e.g., amines, carbazoles) | HOMO/LUMO levels, Emission Wavelength | Tuned emission color (e.g., green, red), Improved hole injection/transport |

| Attaching electron-accepting groups (e.g., nitriles, sulfones) | HOMO/LUMO levels, Electron Affinity | Tuned emission color (e.g., blue), Improved electron injection/transport |

| Increasing π-conjugation (e.g., via Suzuki or Sonogashira coupling) | Absorption/Emission Wavelength, Molar Absorptivity | Red-shifted emission, Increased light absorption |

Theoretical calculations, such as Density Functional Theory (DFT), often complement experimental work by predicting how different substituents will affect the frontier molecular orbitals and the resulting photophysical properties. researchgate.net This combined experimental and theoretical approach allows for the rational design of novel fluoranthene-based materials with properties optimized for specific applications in advanced materials science and engineering.

Environmental Dynamics and Transport of Fluoranthene Compounds

Degradation Pathways in Environmental Compartments

The persistence of fluoranthene (B47539) compounds in the environment is determined by their susceptibility to various degradation processes. These can be broadly categorized as abiotic and biotic pathways.

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for PAHs like fluoranthene under typical environmental pH conditions due to the stability of the aromatic rings. However, the bromomethyl group in 8-Bromomethylfluoranthene introduces a potential site for nucleophilic substitution reactions with water, which could lead to the formation of 8-hydroxymethylfluoranthene and hydrobromic acid. The rate of this hydrolysis would be dependent on factors such as temperature and pH.

Biotic degradation by microorganisms is a crucial process for the removal of PAHs from the environment. frontiersin.org A wide range of bacteria and fungi have been identified that can metabolize fluoranthene and other PAHs. frontiersin.orgnih.govnih.govsemanticscholar.orgresearchgate.net The degradation of fluoranthene typically proceeds through aerobic pathways initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This leads to the formation of various intermediates that are further metabolized and can ultimately be mineralized to carbon dioxide and water. nih.gov

Several bacterial genera, including Mycobacterium, Burkholderia, Pasteurella, Rhodococcus, Sphingomonas, and Stenotrophomonas, have been shown to degrade fluoranthene, often utilizing it as a sole source of carbon and energy. nih.gov The initial steps in the bacterial catabolism of fluoranthene involve the formation of cis-dihydrodiols, which are then dehydrogenated to dihydroxyphenanthrene. nih.gov The metabolic pathways for many PAHs have been extensively studied, providing a framework for understanding the potential biodegradation of this compound. frontiersin.orgnih.govnih.govresearchgate.net The presence of the bromomethyl group may influence the rate and pathway of microbial degradation. Some microorganisms are capable of dehalogenation, which could be a critical step in the metabolism of this compound.

Environmental Distribution and Partitioning Behavior

The distribution of fluoranthene compounds in the environment is largely governed by their physicochemical properties, particularly their hydrophobicity and octanol-water partition coefficient (Kow). These properties determine how the compound partitions between different environmental compartments such as water, soil, sediment, and air.

Due to their hydrophobic nature, fluoranthene and its derivatives tend to adsorb strongly to soil and sediment particles, particularly those with high organic carbon content. nih.govresearchgate.netresearchgate.net The adsorption process limits their mobility in the soil column and their bioavailability to microorganisms. The strength of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Studies on various organic compounds have shown a positive correlation between the adsorption constant and the soil organic matter content. nih.govresearchgate.net

The mobility of a compound in soil is inversely related to its adsorption affinity. Compounds with high Koc values, like fluoranthene, are generally considered to have low mobility. The addition of the bromomethyl group to the fluoranthene structure is expected to increase its molecular weight and potentially its hydrophobicity, which would likely lead to even stronger adsorption to soil and sediment and thus lower mobility. Desorption is the process by which the compound is released from the soil particles back into the soil solution, and it is often a rate-limiting step for both degradation and transport.

Below is an interactive data table summarizing the soil adsorption coefficients for fluoranthene in different soil types. While specific data for this compound is not available, these values for the parent compound provide an indication of its expected behavior.

In aquatic systems, fluoranthene compounds will partition between the water column and the sediment. mdpi.comnih.gov Due to their low water solubility and high hydrophobicity, a significant fraction of these compounds is found in the sediment. mdpi.comresearchgate.net The partitioning process is influenced by factors such as the organic carbon content of the sediment, the presence of suspended particles, and the turbulence of the water body. bohrium.com

The sediment-water partition coefficient (Kd) is used to describe the equilibrium distribution of a compound between the sediment and the overlying water. researchgate.net For hydrophobic compounds like fluoranthene, Kd values are typically high, indicating a strong preference for the sediment phase. researchgate.net This accumulation in sediments can create a long-term reservoir of contamination, with the potential for slow release back into the water column over time. The presence of the bromomethyl group in this compound would likely enhance this partitioning to sediment.

Modeling Environmental Fate and Exposure Assessment

Mathematical models are valuable tools for predicting the environmental fate and transport of chemicals and for assessing potential exposure risks. epa.govethz.chnih.govresearchgate.netregulations.gov These models integrate information on a chemical's physicochemical properties, degradation rates, and the characteristics of the receiving environment to simulate its distribution and persistence.

For compounds like this compound, multimedia fate models can be used to estimate their partitioning among different environmental compartments (air, water, soil, sediment, and biota). These models often use fugacity-based approaches to describe the chemical potential of the substance in each compartment and predict the direction of net transport. Input parameters for these models include molecular weight, vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation half-lives in various media.

Exposure assessment models can then use the predicted environmental concentrations to estimate the potential exposure of humans and ecological receptors. These assessments are crucial for understanding the potential risks associated with the presence of the compound in the environment. Given the lack of specific experimental data for this compound, its properties would need to be estimated using quantitative structure-property relationship (QSPR) models to parameterize the fate and exposure models.

The table below presents key physicochemical properties for fluoranthene, which are essential inputs for environmental fate models. The properties for this compound would be expected to be in a similar range but adjusted for the presence of the bromomethyl group.

Future Research Trajectories and Emerging Paradigms in 8 Bromomethylfluoranthene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 8-Bromomethylfluoranthene and its derivatives is a primary research focus. Traditional methods for the synthesis of functionalized PAHs often involve harsh reaction conditions and the use of hazardous reagents. thieme-connect.de Future methodologies are expected to align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable feedstocks.

Key areas of development include:

C-H Functionalization: Direct C-H functionalization of the fluoranthene (B47539) core is a promising strategy to introduce the bromomethyl group, avoiding multi-step syntheses that generate significant waste. This approach, however, requires the development of highly selective catalysts to control the position of substitution.

Flow Chemistry: The use of microreactor technology can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Continuous flow processes can also facilitate the use of hazardous reagents in a more contained and controlled manner.

Biocatalysis: The application of enzymes in the synthesis of this compound could offer unparalleled selectivity and milder reaction conditions. While currently in its nascent stages for complex PAHs, the development of engineered enzymes could revolutionize their synthesis.

| Synthetic Methodology | Advantages | Challenges |

| Direct C-H Functionalization | High atom economy, reduced waste | Regioselectivity control, catalyst development |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and availability, substrate scope |

Exploration of Advanced Catalytic Transformations and Selectivity Control

The bromine atom in this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures. Future research will likely focus on expanding the scope of these transformations and achieving higher levels of selectivity.

Emerging trends in this area include:

Photoredox Catalysis: Light-mediated catalysis offers a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. The application of photoredox catalysis to this compound could enable novel transformations that are not accessible through traditional thermal methods.

Dual Catalysis: The combination of two different catalytic cycles in a single pot can facilitate tandem reactions, leading to a rapid increase in molecular complexity. This approach could be used to synthesize complex fluoranthene derivatives in a highly efficient manner.

Asymmetric Catalysis: For applications in chiral materials and life sciences, the development of enantioselective transformations of this compound derivatives is crucial. This will require the design of novel chiral catalysts and a deep understanding of the reaction mechanisms.

| Catalytic Transformation | Key Features | Potential Applications |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Synthesis of novel fluoranthene-based fluorophores and photosensitizers |

| Dual Catalysis | Increased molecular complexity in a single step | Rapid library synthesis for materials discovery |

| Asymmetric Catalysis | Enantioselective synthesis | Development of chiral organic electronic materials |

Rational Design of Next-Generation Materials with Tunable Properties

Fluoranthene derivatives are known for their interesting photophysical and electronic properties, making them promising candidates for applications in organic electronics. researchgate.netresearchgate.net The rational design of new materials based on the this compound scaffold will be a key driver of future research.

Key research directions include:

Organic Light-Emitting Diodes (OLEDs): By strategically modifying the structure of this compound, it is possible to tune the emission color, quantum efficiency, and stability of OLEDs. researchgate.net Computational modeling will play a crucial role in predicting the properties of new materials before their synthesis.

Organic Field-Effect Transistors (OFETs): The self-assembly of fluoranthene derivatives can be controlled by modifying the substituents, leading to materials with high charge carrier mobilities. nih.gov The introduction of different functional groups via the bromomethyl handle can be used to fine-tune the packing and electronic coupling between molecules.

Sensors: The fluorescent properties of fluoranthene derivatives can be exploited for the development of chemical and biological sensors. The bromomethyl group can be used to attach the fluoranthene core to a receptor unit that selectively binds to the target analyte.

| Material Application | Design Strategy | Desired Property |

| OLEDs | Modification of electronic character through substitution | Tunable emission, high quantum yield, long lifetime |

| OFETs | Control of intermolecular packing and self-assembly | High charge carrier mobility, good on/off ratio |

| Sensors | Covalent attachment to a recognition element | High sensitivity and selectivity, fluorescent response |

In-depth Environmental Behavior Studies for Sustainable Chemical Development

As with all chemicals, a thorough understanding of the environmental fate and potential toxicity of this compound is essential for its sustainable development and use. Given that it is a brominated polycyclic aromatic hydrocarbon, it is crucial to investigate its persistence, bioaccumulation, and toxicity (PBT) properties. researchgate.netwikipedia.org

Future research in this area should focus on:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound is crucial for assessing its environmental persistence and developing potential bioremediation strategies. pjoes.comfrontiersin.orgnih.gov

Toxicity Assessment: Comprehensive toxicological studies are needed to evaluate the potential risks of this compound to human health and various ecosystems. This includes assessing its potential carcinogenicity and endocrine-disrupting effects. nih.gov

Photodegradation: Fluoranthene and other PAHs can undergo photodegradation in the presence of sunlight. health.state.mn.us Investigating the photolytic fate of this compound is important for understanding its environmental persistence and the potential formation of toxic byproducts.

| Environmental Aspect | Research Focus | Importance |

| Biodegradation | Identification of degrading microorganisms and metabolic pathways | Assessing persistence and developing bioremediation strategies |

| Toxicity | Evaluation of potential harm to humans and ecosystems | Ensuring safe and sustainable use |

| Photodegradation | Understanding the fate of the compound under sunlight | Predicting environmental lifetime and transformation products |

Q & A

Q. What are the established synthetic routes for 8-Bromomethylfluoranthene, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves bromination of methylfluoranthene derivatives using brominating agents like -bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Reaction efficiency depends on solvent polarity (e.g., dichloromethane or CCl), temperature control (0–25°C), and stoichiometric ratios of reagents. Side reactions, such as over-bromination, can be minimized by slow addition of bromine sources. Purification often employs column chromatography with silica gel and non-polar solvents .

Q. What analytical techniques are most effective for characterizing this compound's purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (, , and ) is critical for confirming substitution patterns and bromine placement. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) verifies molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with UV/Vis or fluorescence detection ensures purity (>98%). Cross-validation with elemental analysis (C, H, Br) is recommended for definitive structural confirmation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. For handling, use gloveboxes or fume hoods with personal protective equipment (PPE) to avoid inhalation or dermal exposure. Degradation products can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Buchwald-Hartwig couplings. Reaction efficiency hinges on catalyst selection (e.g., Pd(PPh) or XPhos Pd G3), base (KCO or CsCO), and solvent (toluene or DMF). Steric hindrance from the fluoranthene backbone may slow kinetics; optimizing ligand-to-metal ratios and microwave-assisted heating (80–120°C) can enhance yields .

Q. How can researchers address contradictions in reported reactivity or spectral data for this compound derivatives?

- Methodological Answer : Systematic replication under controlled conditions (e.g., identical solvents, temperatures) is essential. Use high-field NMR (≥500 MHz) to resolve overlapping signals. For conflicting reactivity data, perform kinetic studies (e.g., time-resolved UV/Vis) or computational modeling (DFT) to identify transition states or electronic effects. Cross-reference with crystallographic data (if available) to validate structural hypotheses .

Q. What strategies optimize the use of this compound as a fluorescent probe in biological systems?

- Methodological Answer : Functionalize the bromomethyl group with thiol-reactive tags (e.g., maleimide) or bioorthogonal handles (e.g., azides) for target conjugation. Validate fluorescence properties (quantum yield, Stokes shift) in physiologically relevant buffers (pH 7.4) using fluorimetry. Confocal microscopy or flow cytometry can assess cellular uptake and localization. Control experiments with fluoranthene analogs lacking the bromine substituent are critical to isolate fluorescence effects .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts HOMO-LUMO gaps and electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) assess conformational stability. Compare computed NMR chemical shifts (GIAO method) with experimental data to refine structural accuracy. Software like Gaussian or ORCA is recommended for reproducibility .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

- Methodological Answer : Publish detailed protocols with exact reagent grades (e.g., anhydrous solvents), equipment specifications (e.g., Schlenk lines), and raw spectral data. Use open-access platforms like Zenodo to share crystallographic files (CIF) or chromatograms. Collaborative validation through inter-laboratory studies identifies critical variables (e.g., trace moisture) affecting yields .

Q. What frameworks support ethical data sharing while protecting sensitive research on this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data. For studies involving proprietary compounds, use controlled-access repositories (e.g., EMBL-EBI) with data use agreements. Anonymize metadata and employ de-identification protocols for collaborative projects. Consult institutional review boards (IRBs) for compliance with GDPR or HIPAA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.